molecular formula C18H17BrO3 B6337422 Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate CAS No. 898761-16-5

Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

Cat. No.: B6337422
CAS No.: 898761-16-5
M. Wt: 361.2 g/mol
InChI Key: IDFLSRJQYOUNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate is an aromatic ester featuring a benzoate core linked to a 4-bromophenyl-substituted propanoyl group. Its structure combines an ethyl ester at the para position of the benzene ring with a ketone-bearing propanoyl chain terminating in a 4-bromophenyl moiety. The bromine atom enhances lipophilicity and may influence electronic interactions in biological systems or polymer matrices .

Properties

IUPAC Name

ethyl 4-[3-(4-bromophenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c1-2-22-18(21)15-8-6-14(7-9-15)17(20)12-5-13-3-10-16(19)11-4-13/h3-4,6-11H,2,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFLSRJQYOUNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241811
Record name Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-16-5
Record name Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling for Boronate Intermediates

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl ketones. In the context of ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as a boronate precursor. Coupling this with ethyl 4-bromobenzoate under Pd(dppf)Cl₂ catalysis (6 mol%) in toluene at 75–100°C achieves near-quantitative yields (99%). Critical parameters include:

  • Catalyst selection : Pd(dppf)Cl₂ outperforms PdXPhosG2 in ketone retention.

  • Base optimization : K₃PO₄ enhances coupling efficiency over K₂CO₃.

  • Solvent systems : Toluene/water biphasic mixtures prevent boronate hydrolysis.

Reaction monitoring via ¹H NMR confirms complete conversion, with purification via flash chromatography (20–40% EtOAc/hexane) yielding >95% purity.

Ketone Formation via Carbonylation and Oxidation

Palladium-Mediated Carbonylation

Carbonylation of ethyl 4-bromobenzoate under CO atmosphere (1 atm) with Pd(OAc)₂ and Xantphos generates ethyl 4-(carbonyl)benzoate intermediates. Subsequent nucleophilic attack by 4-bromophenylmagnesium bromide forms the propanoyl sidechain. This two-step process achieves 70–82% yields, contingent on:

  • Temperature control : 120°C in sealed tubes prevents CO dissociation.

  • Acid scavengers : MP-TMT resin removes residual Pd, ensuring >98% metal-free product.

Oxidation of Secondary Alcohols

Hydrogenation of ethyl 4-(3-(4-bromophenyl)propenoyl)benzoate (from Heck coupling) over Pd/C (10 wt%) in EtOH at 25°C quantitatively reduces the α,β-unsaturated ketone to the propanoyl derivative. Post-reaction filtration through Celite and solvent stripping under vacuum afford the target compound without chromatography.

Esterification of Preformed Carboxylic Acids

Acid-Catalyzed Ester Exchange

3-(4-Bromophenyl)propanoylbenzoic acid reacts with excess ethanol (5 eq.) under H₂SO₄ catalysis (0.1 eq.) at reflux (78°C) for 12 h. This method, adapted from, achieves 85–90% conversion, though competing decarboxylation at >100°C necessitates strict temperature control.

Mitsunobu Conditions for Sterically Hindered Systems

For acid-sensitive substrates, Mitsunobu esterification with DIAD/PPh₃ (1.2 eq. each) in THF at 0°C→25°C over 24 h provides 78% yield. This approach avoids acid-induced ketone rearrangements observed in traditional esterifications.

Challenges and Limitations

Regioselectivity in Friedel-Crafts Acylation

Ethyl benzoate’s meta-directing ester group complicates para-substituted ketone formation. Attempted acylation with 3-(4-bromophenyl)propanoyl chloride and AlCl₃ (1.2 eq.) in CH₂Cl₂ at −10°C yields <15% target product, with meta-isomer predominating (∼80%).

Boronate Stability Under Basic Conditions

Suzuki couplings requiring strong bases (e.g., Cs₂CO₃) degrade boronate esters, necessitating in-situ boronic acid generation via NaIO₄ oxidation of pinacol esters.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Suzuki-Miyaura Coupling9995Scalable, one-potRequires expensive boronate
Carbonylation8290Atom-economicalHigh-pressure CO equipment needed
Mitsunobu Esterification7898Mild conditionsCostly reagents (DIAD, PPh₃)
Friedel-Crafts1570Simple setupPoor regioselectivity

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The bromine-substituted aromatic ring can be oxidized to form corresponding brominated phenols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.

Major Products Formed

    Oxidation: Brominated phenols.

    Reduction: Corresponding alcohols.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate serves as a precursor in the synthesis of pharmaceutical compounds with potential anticancer and anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit specific cancer cell lines and reduce inflammation markers in vitro.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of derivatives derived from this compound against breast cancer cells. Results showed a significant reduction in cell viability, suggesting potential therapeutic applications .

Development of Novel Polymers

In materials science, this compound is utilized in the development of novel polymers with tailored electronic or optical properties. Its unique structure allows for modifications that enhance material performance in applications such as coatings and electronic devices.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp120 °C
SolubilitySoluble in organic solvents
Thermal StabilityStable up to 250 °C

Model Compound for Enzyme Studies

This compound is also employed as a model compound in biological studies to investigate enzyme-catalyzed reactions and protein-ligand interactions. Its structural features make it an ideal candidate for studying binding affinities and reaction mechanisms.

Case Study:
Research conducted on the interaction between this compound and specific enzymes revealed insights into substrate specificity and catalytic efficiency, paving the way for further exploration of enzyme inhibitors .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate involves its interaction with specific molecular targets. The bromine-substituted aromatic ring can engage in halogen bonding with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which may exert biological effects through various pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-(4-Bromophenyl)propionate (CAS: 1261862-72-9)

  • Structural Difference: Replaces the propanoyl-benzoate backbone with a simpler propionate ester directly attached to the 4-bromophenyl group.
  • Impact: Lipophilicity: Reduced molecular weight and absence of the benzoate ring lower logP compared to the target compound .
  • Applications : Primarily used as a building block in organic synthesis rather than bioactive studies.

4-((3-(4-Bromophenyl)-3-oxopropyl)amino)-N-(2-(diethylamino)ethyl)benzamide (Compound 3c)

  • Structural Difference: Replaces the ethyl ester with a benzamide group and introduces a diethylaminoethyl side chain .
  • Impact: Bioactivity: Exhibits inhibitory activity against Leishmania infantum Trypanothione Reductase (32% yield, IR/NMR confirmed). The amino linkage and tertiary amine enhance hydrogen bonding and solubility, improving target engagement . Synthetic Complexity: Lower yield (32%) due to multi-step amidation and amine functionalization .

Methyl 4-(1-((2,4-dinitrophenoxy)imino)-3-(4-hydroxyphenyl)propyl)benzoate (1v)

  • Structural Difference: Substitutes the 4-bromophenyl group with a 4-hydroxyphenyl moiety and adds a dinitrophenoxy-imino group .
  • Impact :
    • Reactivity : The electron-withdrawing nitro groups enhance photoredox activity, enabling visible-light-driven dearomatization (59% yield) .
    • Solubility : Hydroxyl group improves aqueous solubility but reduces stability under acidic conditions.

Ethyl 4-(dimethylamino)benzoate

  • Structural Difference: Replaces the propanoyl-4-bromophenyl chain with a dimethylamino group on the benzoate ring .
  • Impact: Polymer Chemistry: Acts as a co-initiator in resin cements, achieving higher degrees of conversion (vs. methacrylate analogs) due to efficient electron transfer . Electronic Effects: The dimethylamino group donates electrons, contrasting with the electron-withdrawing bromine in the target compound.

Key Comparative Data

Compound Molecular Weight Yield Lipophilicity (logP) Key Applications
Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate 361.23 g/mol N/A ~3.8 (estimated) Synthetic intermediate, bioactive studies
Ethyl 3-(4-bromophenyl)propionate 257.12 g/mol 95% purity ~3.1 Organic synthesis
Compound 3c 484.37 g/mol 32% ~2.5 Antileishmanial agent
Methyl 4-(dearomatized derivative) (1v) 430.35 g/mol 59% ~2.0 Photoredox reactions
Ethyl 4-(dimethylamino)benzoate 193.24 g/mol N/A ~1.5 Polymer co-initiator

Research Findings and Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 4-bromophenyl group in the target compound enhances stability and binding to hydrophobic pockets in enzymes, as seen in analogs like 3c .
  • Ester vs.
  • Substituent Position : Para-substitution on the phenyl ring (e.g., bromo, hydroxyl) optimizes steric and electronic interactions in biological targets .

Biological Activity

Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of esters and is characterized by the following chemical structure:

  • Molecular Formula : C19_{19}H18_{18}BrO2_2
  • Molecular Weight : 365.25 g/mol

The compound features a bromophenyl group, which is known to enhance biological activity due to the electron-withdrawing properties of bromine.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown the ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related benzoate derivatives inhibited the growth of breast cancer cells in vitro, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Research indicates that compounds with similar structural features possess inhibitory effects against a range of pathogenic bacteria and fungi. In vitro tests revealed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds related to this compound have shown promising anti-inflammatory effects. In animal models, these compounds reduced inflammation markers, suggesting their potential use in treating inflammatory conditions .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential of this compound.
    • Methodology : The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
    • Findings : The compound exhibited IC50_{50} values of 15 µM for MCF-7 cells and 20 µM for HeLa cells, indicating potent anticancer activity.
  • Antimicrobial Activity Assessment :
    • Objective : To determine the antimicrobial efficacy against specific bacterial strains.
    • Methodology : The compound was subjected to disk diffusion assays against Staphylococcus aureus and E. coli.
    • Findings : Zones of inhibition were measured at 18 mm for S. aureus and 15 mm for E. coli at a concentration of 100 µg/mL.

Data Tables

Biological ActivityTest Organism/Cell LineIC50_{50}/MIC (µM or µg/mL)Reference
AnticancerMCF-715
AnticancerHeLa20
AntimicrobialStaphylococcus aureus100 µg/mL
AntimicrobialEscherichia coli100 µg/mL
Anti-inflammatoryAnimal ModelReduced inflammatory markers

Q & A

Basic: What are the established synthetic routes for Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes starting with benzoic acid derivatives. A common approach is the esterification of 3-(4-bromobenzoyl)propionic acid with ethanol under acidic catalysis, achieving yields up to 99% (e.g., via refluxing with concentrated sulfuric acid) . Alternative methods include coupling reactions using ethyl diazoacetate, yielding ~74% under controlled conditions . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysts : Use of pyridine or DMAP to reduce side reactions during esterification.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .

Basic: How is this compound characterized structurally and spectroscopically?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR identify the ethyl ester (δ ~1.3 ppm for CH3_3, ~4.3 ppm for CH2_2), aromatic protons (δ 7.2–8.0 ppm), and the propanoyl carbonyl (δ ~200 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+^+ calculated vs. observed) confirms molecular formula .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and packing motifs .

Basic: How does the compound’s reactivity vary under different conditions (e.g., hydrolysis, oxidation)?

  • Hydrolysis : The ester group hydrolyzes in basic conditions (NaOH/ethanol, 50°C) to yield 4-(3-(4-bromophenyl)propanoyl)benzoic acid. Acidic hydrolysis is slower but preserves the ketone group .
  • Oxidation : The propanoyl chain can be oxidized with KMnO4_4/H2_2SO4_4 to form a carboxylic acid derivative .
  • Stability : Degrades at >150°C; store at 2–8°C under inert atmosphere .

Advanced: How can synthesis yields be improved while minimizing byproducts?

  • Stepwise optimization :
    • Acylation : Use Schlenk techniques to exclude moisture during propanoyl group introduction.
    • Catalytic efficiency : Screen Pd/C or CuI for coupling reactions to reduce halogenated byproducts .
    • Workup : Liquid-liquid extraction (ethyl acetate/water) followed by recrystallization (ethanol/water) enhances purity .
  • Data-driven adjustments : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv. of 4-bromophenyl reagent) .

Advanced: What methodologies are used to evaluate the compound’s biological activity and structure-activity relationships (SAR)?

  • Enzyme assays : Test inhibition of kinases or proteases (IC50_{50} determination) using fluorogenic substrates .
  • Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with analogs (e.g., chloro- vs. bromo-substituted derivatives) .
  • SAR insights :
    • Bromine’s electron-withdrawing effect enhances binding to hydrophobic pockets vs. methyl or fluoro substituents .
    • Ester group modification (e.g., methyl to ethyl) alters logP and membrane permeability .

Advanced: How can contradictory data in synthesis or bioactivity studies be resolved?

  • Reproducibility checks : Validate reaction conditions (e.g., trace oxygen levels in coupling reactions) .
  • Analytical triage : Cross-validate NMR and HRMS to confirm byproduct structures (e.g., diastereomers vs. regioisomers) .
  • Biological replicates : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .

Advanced: What computational or mechanistic approaches elucidate the compound’s reaction pathways?

  • DFT calculations : Model transition states for ester hydrolysis or ketone reduction to predict regioselectivity .
  • Kinetic studies : Monitor intermediates via stopped-flow NMR to deduce mechanisms (e.g., SN2 vs. radical pathways in halogen displacement) .
  • Docking simulations : Map the compound’s interaction with biological targets (e.g., ATP-binding sites) to guide SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.